5-chloro-N-(4-methoxybenzyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-2-methanesulfonyl-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a pyrimidine ring substituted with chloro, methanesulfonyl, and carboxamide groups, as well as a methoxyphenylmethyl moiety. Its diverse functional groups make it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methanesulfonyl-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-hydroxypyrimidine with methanesulfonyl chloride to form 4-chloro-2-methanesulfonylpyrimidine . This intermediate is then reacted with 4-methoxybenzylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methanesulfonyl-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation and reduction reactions, leading to different sulfone and sulfoxide derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-Chloro-2-methanesulfonyl-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methanesulfonyl-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide: Similar structure but with a phenyl group instead of a methoxyphenylmethyl group.
4-Chloro-2-(methylsulfonyl)pyrimidine: Lacks the carboxamide and methoxyphenylmethyl groups.
Uniqueness
5-Chloro-2-methanesulfonyl-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its methoxyphenylmethyl moiety distinguishes it from other similar compounds, potentially leading to different biological activities and chemical properties.
Properties
Molecular Formula |
C14H14ClN3O4S |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
5-chloro-N-[(4-methoxyphenyl)methyl]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H14ClN3O4S/c1-22-10-5-3-9(4-6-10)7-16-13(19)12-11(15)8-17-14(18-12)23(2,20)21/h3-6,8H,7H2,1-2H3,(H,16,19) |
InChI Key |
VNYCXUTUBXOOOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |
Origin of Product |
United States |
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